N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Description
N-(4-Methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline-derived compound characterized by a 4-oxo-3-phenyl-3,4-dihydroquinazoline core. The 7-carboxamide group and the 4-methoxybenzyl substituent at the N-position differentiate it from related analogs.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-29-19-10-7-16(8-11-19)14-24-22(27)17-9-12-20-21(13-17)25-15-26(23(20)28)18-5-3-2-4-6-18/h2-13,15H,14H2,1H3,(H,24,27) |
InChI Key |
ZWOHAEYZSFOXOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Attachment of the Methoxybenzyl Moiety: This step involves the nucleophilic substitution reaction where the methoxybenzyl group is attached to the quinazoline core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can act as inhibitors of various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway. For instance, derivatives have shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .
Case Study: EGFR Inhibition
A study focused on synthesizing quinazoline derivatives demonstrated that certain compounds exhibited strong EGFR inhibitory activity with IC50 values as low as 0.096 μM, showcasing their potential as targeted therapies in oncology .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has also been explored. The compound N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research Insights
Research highlighted that specific quinazoline derivatives showed significant COX-2 inhibitory activity, suggesting their application in treating inflammatory diseases . This positions this compound as a candidate for further development in anti-inflammatory therapies.
Antidiabetic Effects
Recent studies have indicated that quinazoline derivatives may possess antidiabetic properties by inhibiting enzymes related to carbohydrate metabolism.
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of quinazoline derivatives. Some studies have reported that certain compounds within this family exhibit significant anticonvulsant activity comparable to established medications like carbamazepine .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties.
Synthesis Techniques
Recent advancements in synthetic methodologies have allowed for the efficient production of various quinazoline derivatives. Techniques such as chemoselective Michael reactions have been employed to create novel compounds with enhanced biological activities .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamides. Key structural analogs and their distinguishing features are discussed below:
Substitution at the N-Position
- N-(3-Methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide :
Replaces the 4-methoxybenzyl group with a branched alkyl chain (3-methylbutyl). This substitution likely enhances lipophilicity but may reduce target affinity due to the absence of aromatic π-π interactions . - 3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide :
Features halogenated benzyl groups (Cl and F), which improve metabolic stability and electron-withdrawing effects. The 4-fluorobenzyl group may enhance blood-brain barrier penetration compared to the methoxy analog .
Modifications at the 2-Position
- Methyl 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate :
Replaces the carboxamide with a carboxylate ester and introduces a thioether-linked 2-chlorobenzyl group. The ester group increases hydrophobicity but may reduce bioavailability due to faster enzymatic hydrolysis .
Heterocyclic and Hybrid Derivatives
- 2-[Benzyl(methyl)amino]-N-[(5-methylfuran-2-yl)methyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: Incorporates a furan-methyl group and benzyl(methyl)amino substituent.
Data Table: Key Properties of Selected Analogs
Research Findings and Implications
- Enzyme Inhibition : The quinazoline-7-carboxamide scaffold is associated with soluble epoxide hydroxylase (sEH) inhibition. The 4-methoxybenzyl group in the target compound may balance steric hindrance and electronic effects, optimizing enzyme binding compared to bulkier or more polar substituents .
- Synthetic Accessibility : The synthesis of these analogs often involves Cs2CO3-mediated alkylation or thioether formation, as seen in . The 4-methoxybenzyl group can be introduced via similar protocols, suggesting scalable production .
- Thermodynamic Stability : Halogenated analogs (e.g., 4-chloro/fluoro) exhibit higher thermal and oxidative stability, whereas methoxy groups may confer better solubility in aqueous media .
Biological Activity
N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound belongs to a class of quinazoline derivatives, which have been studied for various pharmacological activities. The synthesis typically involves the condensation of 4-methoxybenzylamine with appropriate quinazoline precursors under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies indicate that quinazoline derivatives exhibit significant anticancer properties. For instance, this compound has shown promising results against several cancer cell lines.
Table 1: Anticancer Activity of Quinazoline Derivatives
Studies have demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and apoptosis.
COX Inhibition
Another notable biological activity is the inhibition of cyclooxygenase (COX) enzymes. Compounds similar to N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline have been evaluated for their ability to inhibit COX-2, an enzyme linked to inflammation and cancer progression.
Table 2: COX Inhibitory Activity
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline | 75% at 10 µM | |
| N-(2-hydroxyethyl)-quinazoline derivative | 80% at 10 µM |
The COX inhibitory activity suggests potential applications in treating inflammatory diseases and certain types of cancer.
The mechanisms underlying the biological activities of N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline derivatives include:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines.
- Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF), it inhibits tumor angiogenesis.
Study on MCF7 Cells
A study conducted by researchers evaluated the effects of N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 2 µM after 48 hours of treatment. The compound was also found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.
Study on HCT116 Cells
In another study focusing on HCT116 colon cancer cells, the compound demonstrated an IC50 value of 1.8 µM. The researchers noted that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
